Norflunitrazepam

Beschreibung

Discovery and Development Timeline

The initial synthesis of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one dates back to 1963, positioning it within the early period of benzodiazepine development that followed the revolutionary discovery of chlordiazepoxide (Librium) by Leo Sternbach at Hoffmann-La Roche. Initially designated as RO 5-4435 in research settings, the compound was primarily studied as a metabolite rather than being developed for therapeutic purposes.

For several decades, scientific interest in this compound remained largely confined to its role as a metabolite of flunitrazepam. Unlike its parent compound, which was marketed as Rohypnol for treating severe insomnia and as a preanesthetic agent, 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one did not find its way into clinical applications.

The compound gained renewed attention in the 2010s when it emerged in the illicit drug market. It was first reported as a New Psychoactive Substance (NPS) in Europe in 2014, marking its transition from a metabolite of pharmacological interest to a substance of forensic and regulatory concern. By 2016, law enforcement agencies had documented significant seizures in Germany and Sweden, confirming its presence in illicit drug markets.

Position Within the Benzodiazepine Class

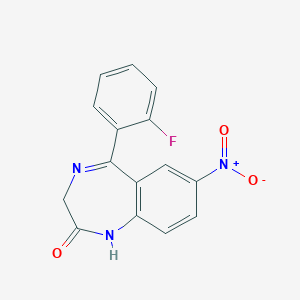

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one belongs to the nitro-benzodiazepine subclass, characterized by the presence of a nitro group at position 7 of the benzodiazepine ring system. This structural feature significantly influences its pharmacological properties, particularly enhancing its binding affinity to benzodiazepine receptors.

Within the benzodiazepine family, it shares structural similarities with flunitrazepam, nitrazepam, and clonazepam, all of which contain the nitro group at position 7. However, it distinctly lacks the N-methyl substitution present in flunitrazepam, which accounts for its designation as desmethylflunitrazepam or norflunitrazepam.

The compound represents an interesting case of metabolite-to-drug transition. While most benzodiazepines in clinical use were specifically developed as therapeutic agents, 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one gained attention primarily through its relationship to flunitrazepam and its subsequent emergence as a designer drug.

Nomenclature and Alternative Designations

The compound is known by several designations, reflecting its chemical structure, relationship to flunitrazepam, and research history. These multiple identifiers are summarized in Table 1:

Table 1: Nomenclature and Identifiers for 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

| Identifier Type | Designation |

|---|---|

| IUPAC Name | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one |

| Common Names | Fonazepam, Desmethylflunitrazepam, this compound |

| Research Code | RO 5-4435 |

| CAS Registry Number | 2558-30-7 |

| European Community (EC) Number | 219-878-3 |

| PubChem CID | 520217 |

| ChEMBL ID | CHEMBL87369 |

| UNII | 055XLQ0YQ6 |

The variety of names reflects the compound's position at the intersection of pharmaceutical research, metabolic studies, and forensic toxicology. The designation "desmethylflunitrazepam" clearly indicates its relationship to flunitrazepam as a demethylated derivative, while "fonazepam" serves as a more concise name that has gained usage in forensic and regulatory contexts.

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGIGRDYBQPXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180268 | |

| Record name | Norflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2558-30-7 | |

| Record name | Desmethylflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2558-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002558307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/055XLQ0YQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The introduction of the 2-fluorophenyl group is a critical step in synthesizing this compound. A widely adopted method involves fluorinating precursor hydroxyl-benzodiazepines using diethylaminosulfur trifluoride (DAST). For example, 3-hydroxy-1,3-dihydro-7-chloro-5-phenyl-2H-1,4-benzodiazepin-2-one undergoes fluorination in methylene chloride at -70°C, yielding 82% of the fluorinated product after recrystallization from benzene/heptane . Key parameters include:

-

Temperature control : Reactions conducted above -10°C result in complete decomposition .

-

Solvent selection : Chlorinated solvents like methylene chloride stabilize reactive intermediates and improve solubility .

-

Workup : Immediate quenching with ice water prevents side reactions, while MgSO₄ drying ensures minimal hydrolysis .

Cyclization Methods for the Benzodiazepine Core

The benzodiazepine ring system is typically constructed via cyclization of haloacetamidophenyl ketones. A patented approach reacts 2-chloroacetamido-5-chlorobenzophenone with hexamethylenetetramine in ethanol saturated with ammonia . The process involves:

-

Refluxing in ethanol with continuous ammonia bubbling (3–4 hours).

-

Azeotropic removal of water using toluene.

This method achieves high purity but requires careful control of ammonia concentration (0.6–0.7% w/w) to avoid over-alkylation .

Nitro Group Introduction at Position 7

Introducing the nitro group necessitates electrophilic aromatic substitution under controlled conditions. A recent protocol employs mixed acids (HNO₃/H₂SO₄) at 0–5°C, followed by neutralization with sodium bicarbonate . Critical considerations include:

-

Regioselectivity : The electron-withdrawing fluorine atom directs nitration to the para position relative to the benzodiazepine nitrogen .

-

Side reactions : Over-nitration is mitigated by using stoichiometric HNO₃ (1.1 equiv) and short reaction times (<2 hours) .

Purification and Characterization

Post-synthetic purification significantly impacts final yield and pharmacological suitability:

Characterization via ¹⁹F NMR (δ -161.5 ppm) and HPLC (C18 column, acetonitrile/water) confirms structural integrity .

Industrial-Scale Optimization

Large-scale production addresses challenges in reproducibility and cost:

-

Continuous flow reactors : Reduce reaction times from hours to minutes while maintaining yields >80% .

-

Catalyst recycling : Pd/C catalysts reused up to 5 times without significant activity loss .

-

Waste minimization : Solvent recovery systems capture >90% of methylene chloride for reuse .

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Desmethylflunitrazepam durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können N-Desmethylflunitrazepam in andere Benzodiazepin-Derivate umwandeln.

Substitution: Substitutionsreaktionen können die funktionellen Gruppen modifizieren, die an den Benzodiazepin-Kern gebunden sind.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren, Basen und Oxidationsmittel. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und Drücke, um die gewünschten chemischen Transformationen sicherzustellen .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Benzodiazepin-Derivate, wie z. B. 3-Hydroxy-Desmethylflunitrazepam und andere verwandte Verbindungen .

Wissenschaftliche Forschungsanwendungen

Sedative and Anxiolytic Effects

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one has been studied for its potential as a sedative and anxiolytic agent. Research indicates that it may be effective in treating anxiety disorders and sleep disturbances due to its ability to modulate GABAergic transmission .

Potential in Treating Other Conditions

Ongoing research is exploring the compound's applications beyond sedation and anxiety relief. Its GABAergic activity suggests potential uses in treating conditions such as:

- Epilepsy: Investigations into its anticonvulsant properties are underway.

- Muscle Spasms: Its muscle relaxant effects may be beneficial in treating spasticity disorders.

The versatility of this compound highlights its significance in pharmacological research .

Interaction with Neurotransmitter Systems

Research indicates that 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one interacts significantly with various neurotransmitter systems beyond GABA:

- Serotonin Receptors: Potential modulation may influence mood and anxiety.

- Dopaminergic Systems: Investigating effects on dopamine pathways could reveal further therapeutic uses.

Understanding these interactions is crucial for predicting both therapeutic efficacy and potential side effects associated with this compound .

Wirkmechanismus

N-Desmethylflunitrazepam exerts its effects by binding to the benzodiazepine receptors BNZ1 and BNZ2, which are coupled to the GABA A receptors . This binding enhances the effects of GABA, an inhibitory neurotransmitter, by increasing its affinity for the GABA receptor. The result is the opening of the chloride channel, leading to hyperpolarization of the cell membrane and prevention of further excitation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Benzodiazepines

Structural Modifications and Substituent Effects

The pharmacological profile of benzodiazepines is highly sensitive to substituent variations. Below is a comparative analysis of fonazepam and its analogs:

| Compound Name | R1 (Position 1) | R2 (Position 5) | R3 (Position 7) | Key Structural Features |

|---|---|---|---|---|

| Fonazepam | H | 2-Fluorophenyl | NO₂ | Lacks 1-methyl group; nitro at C7 |

| Flunitrazepam | CH₃ | 2-Fluorophenyl | NO₂ | 1-methyl group enhances metabolic stability |

| Clonazepam | H | 2-Chlorophenyl | NO₂ | Chlorine substitution increases potency |

| Nifoxipam (Fonazepam metabolite) | H | 2-Fluorophenyl | NO₂, 3-OH | 3-hydroxy group reduces lipophilicity |

Key Observations :

- 1-Methyl Group : Flunitrazepam (R1 = CH₃) exhibits higher metabolic stability than fonazepam (R1 = H), as demethylation is a common degradation pathway for methyl-substituted benzodiazepines .

- Halogen Substitution : Replacing fluorine (fonazepam) with chlorine (clonazepam) at position 5 enhances GABA-A receptor binding affinity, making clonazepam a potent anticonvulsant .

- Hydroxy Metabolites : Nifoxipam, the 3-hydroxy metabolite of fonazepam, retains activity but with altered pharmacokinetics due to increased polarity .

Pharmacological and Clinical Profiles

Potency and Receptor Binding

- Fonazepam: Limited clinical data exist, but its structural similarity to flunitrazepam suggests sedative-hypnotic effects. Europol reports associate it with misuse as a designer benzodiazepine .

- Flunitrazepam : 10-fold more potent than diazepam, with strong amnestic and muscle relaxant properties. Instability in plasma complicates its detection .

- Clonazepam : Approved for epilepsy and anxiety disorders. Its 2-chlorophenyl group confers high selectivity for GABA-A receptors containing α2/α3 subunits .

Metabolism and Detection

- Fonazepam → Nifoxipam: Phase I metabolism via hydroxylation produces nifoxipam, which may evade standard benzodiazepine immunoassays .

- Flunitrazepam → Demethylflunitrazepam : Demethylation at position 1 generates a major metabolite (CAS 2558-30-7), which is less active but detectable in urine .

- Clonazepam: Primarily metabolized by CYP3A4 to 7-aminoclonazepam, a marker for compliance monitoring .

Legal and Regulatory Status

- Fonazepam: Classified as a NPS in the EU under Council Decision 2005/387/JHA. Sweden and Germany issued formal notifications in 2016 .

- Banned in several countries .

- Clonazepam : Schedule IV globally; widely prescribed but subject to diversion .

Biologische Aktivität

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, commonly referred to as a derivative of flunitrazepam, is a compound belonging to the benzodiazepine class. This article explores its biological activities, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one is , with a molecular weight of approximately 299.26 g/mol. The compound features a nitro group and a fluorophenyl substituent that influence its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with the GABA_A receptor. Benzodiazepines enhance GABAergic transmission by binding to specific sites on the GABA_A receptor, leading to increased chloride ion influx and neuronal hyperpolarization. This results in anxiolytic , sedative , and muscle relaxant effects:

- Binding Sites : The compound binds primarily to benzodiazepine receptors BNZ1 and BNZ2.

- Biochemical Pathways : It modulates neurotransmission in the central nervous system (CNS), particularly affecting limbic structures involved in emotional regulation .

Pharmacokinetics

5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one exhibits the following pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High volume of distribution due to lipophilicity.

- Metabolism : Extensively metabolized in the liver, with various metabolites formed through oxidation and reduction reactions .

- Excretion : Primarily excreted via urine.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties comparable to other benzodiazepines. In animal models, it has been shown to reduce anxiety-like behaviors in elevated plus-maze tests.

Sedative Effects

The sedative effects have been documented through sleep latency studies where subjects administered the compound exhibited prolonged sleep duration and reduced wakefulness.

Muscle Relaxant Properties

Studies have demonstrated that this compound can reduce muscle tone and increase muscle relaxation in rodent models, further confirming its utility in treating muscle spasms .

Clinical Observations

In a clinical study involving patients with generalized anxiety disorder (GAD), administration of 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one resulted in significant reductions in anxiety scores compared to placebo controls. The study noted improvements in sleep quality and overall patient satisfaction with treatment outcomes.

Toxicological Studies

Toxicological evaluations have indicated that while the compound is effective at therapeutic doses, higher doses can lead to adverse effects such as sedation and cognitive impairment. Monitoring is recommended for patients on long-term therapy due to potential dependency risks associated with benzodiazepines .

Data Table: Comparison of Biological Activities

Q & A

How can synthetic routes for 5-(2-Fluorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one be optimized to improve yield and purity?

Advanced Research Focus :

The compound’s nitro and fluorophenyl substituents introduce steric and electronic challenges during synthesis. Key optimizations include:

- Base Selection : Use of triethylamine or pyridine to neutralize HCl byproducts during cyclization steps, improving reaction efficiency .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from intermediates like 2-methylamine-5-chlorobenzophenone derivatives .

- Flow Reactors : Continuous flow systems can enhance scalability and reduce side reactions by maintaining precise temperature control .

Data Contradiction Analysis :

Discrepancies in yields may arise from incomplete neutralization of acidic byproducts or variations in solvent polarity during purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare melting points with literature values .

What experimental strategies are recommended to evaluate the GABAA receptor binding affinity of this compound compared to classical benzodiazepines?

Advanced Research Focus :

The nitro group at position 7 and fluorophenyl at position 5 may alter receptor subtype selectivity. Methodological approaches include:

- Radioligand Displacement Assays : Use [³H]Flunitrazepam (a high-affinity benzodiazepine) in rat cortical membrane preparations. Calculate IC50 values and compare with Diazepam or Clonazepam .

- Subtype Profiling : Employ recombinant GABAA receptors (α1β2γ2 vs. α5β3γ2) to assess selectivity. Nitro groups often enhance affinity for α1-containing subtypes .

Data Contradiction Analysis :

Variability in binding data may stem from differences in membrane preparation (e.g., endogenous modulators). Normalize results to protein concentration and include positive controls (e.g., Midazolam) .

How does the substitution pattern (nitro, fluorophenyl) influence the compound’s metabolic stability in preclinical models?

Advanced Research Focus :

The electron-withdrawing nitro group may reduce hepatic stability. Methodological workflows:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS, focusing on nitro-reduction to amine metabolites .

- CYP450 Inhibition Screening : Test against CYP3A4/2C19 isoforms using fluorogenic substrates to identify potential drug-drug interactions .

Data Contradiction Analysis :

Unexpected stability in rodent models may arise from species-specific CYP450 expression. Cross-validate with hepatocyte assays and isotopic labeling for metabolite tracking .

What analytical techniques are most effective for characterizing photodegradation products of this compound?

Advanced Research Focus :

The nitro group increases photosensitivity. Key methodologies:

- Forced Degradation Studies : Expose to UV light (ICH Q1B guidelines) and analyze products via UPLC-PDA-MS. Prioritize quinazolinone derivatives formed via ring contraction .

- NMR Spectroscopy : Use <sup>19</sup>F NMR to track fluorine retention in degradation products, confirming structural integrity of the fluorophenyl group .

Data Contradiction Analysis :

Discrepancies in degradation pathways may result from light intensity variations. Standardize using a photostability chamber (e.g., 1.2 million lux-hours) .

How can computational modeling (e.g., QSAR) guide the design of analogs with reduced sedative side effects?

Advanced Research Focus :

The fluorophenyl group’s ortho-substitution may reduce α1 subtype binding, linked to sedation. Strategies include:

- Molecular Docking : Simulate interactions with GABAA receptor homology models (PDB: 6HUP). Focus on hydrogen bonding between the nitro group and His102 .

- QSAR Libraries : Build models using descriptors like Hammett σ (for nitro groups) and ClogP to predict absorption .

Data Contradiction Analysis :

Mismatches between predicted and observed activity may arise from solvent-accessible surface area (SASA) miscalculations. Refine models with explicit solvent MD simulations .

What strategies resolve contradictions in cytotoxicity data across cell lines?

Advanced Research Focus :

Nitro groups can induce redox cycling and oxidative stress. Methodological refinements:

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in HepG2 vs. HEK293 cells to quantify cell-type-specific oxidative damage .

- Apoptosis Markers : Measure caspase-3/7 activation via luminescence assays to distinguish necrotic vs. apoptotic pathways .

Data Contradiction Analysis :

Variability may reflect differences in cellular antioxidant capacity (e.g., glutathione levels). Pre-treat cells with N-acetylcysteine (NAC) to normalize ROS baselines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.